REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]#[C:9][Si](C)(C)C)=[CH:6][CH:5]=[CH:4][N:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH2:8]([C:7]1[C:2]([CH3:1])=[N:3][CH:4]=[CH:5][CH:6]=1)[CH3:9] |f:1.2|
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Name
|
2-methyl-3-((trimethylsilyl)ethynyl)pyridine
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Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned by ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with a saturated aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled by a rotary evaporator
|
Type
|
ADDITION
|
Details
|
To the obtained fraction, 10% palladium/carbon (900 mg) was added
|
Type
|
STIRRING
|
Details
|
stirred in a hydrogen atmosphere at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated through anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
To the filtrate, 10% palladium/carbon (810 mg) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred in a hydrogen atmosphere at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated through anhydrous magnesium sulfate and celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.25 g | |
YIELD: PERCENTYIELD | 51.1% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |